Bptf-IN-1

Descripción

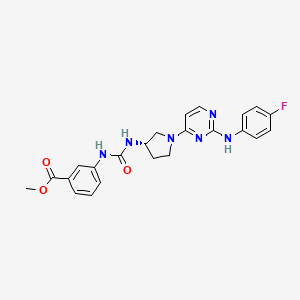

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H23FN6O3 |

|---|---|

Peso molecular |

450.5 g/mol |

Nombre IUPAC |

methyl 3-[[(3S)-1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate |

InChI |

InChI=1S/C23H23FN6O3/c1-33-21(31)15-3-2-4-18(13-15)27-23(32)28-19-10-12-30(14-19)20-9-11-25-22(29-20)26-17-7-5-16(24)6-8-17/h2-9,11,13,19H,10,12,14H2,1H3,(H,25,26,29)(H2,27,28,32)/t19-/m0/s1 |

Clave InChI |

LLVPDBRSUHNJQQ-IBGZPJMESA-N |

SMILES isomérico |

COC(=O)C1=CC(=CC=C1)NC(=O)N[C@H]2CCN(C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F |

SMILES canónico |

COC(=O)C1=CC(=CC=C1)NC(=O)NC2CCN(C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F |

Origen del producto |

United States |

Molecular and Cellular Mechanisms of Bptf Function

BPTF Protein Architecture and Functional Domains

BPTF is the largest subunit of the NURF complex and is characterized by several conserved functional domains that are essential for its role in chromatin remodeling and transcriptional regulation. nih.govnih.gov These domains allow BPTF to interact with histones, DNA, and other transcription factors, thereby directing the activity of the NURF complex to specific genomic loci. researchgate.net

| Domain | Function |

| Bromodomain | Recognizes and binds to acetylated lysine (B10760008) residues on histone tails, particularly on histone H4. |

| PHD Fingers | Binds to methylated lysine residues on histone tails, with a high specificity for H3K4me3. |

| DNA-Association Domain (DDT) | May be involved in direct interactions with DNA. |

| Nuclear Receptor Binding Motifs (LXXLL) | Potentially mediates interactions with nuclear receptors. |

| Glutamine-Rich Domain | A region often found in transcriptional activators. |

The bromodomain is a conserved structural module of about 110 amino acids that recognizes and binds to acetylated lysine residues on histone tails. nih.govresearchgate.net This interaction is a key mechanism for tethering chromatin-modifying complexes to specific regions of the genome. researchgate.net The bromodomain of BPTF has been shown to preferentially bind to acetylated lysine residues on histone H4, such as H4K16ac. nih.govnih.gov While it can also recognize other acetylated lysines on H4 (H4K5ac, H4K8ac, H4K12ac), the interaction with H4K16ac appears to be particularly significant, especially in the context of multivalent histone modifications. nih.govnih.gov The binding affinity of the bromodomain for acetylated peptides is generally modest, but its specificity can be enhanced through cooperative binding with other domains of BPTF. nih.govnih.gov

BPTF contains two plant homeodomain (PHD) fingers, which are zinc-finger motifs that recognize specific histone methylation states. nih.gov The second PHD finger of BPTF exhibits a strong and specific binding affinity for histone H3 trimethylated at lysine 4 (H3K4me3). nih.govresearchgate.net H3K4me3 is a hallmark of active gene promoters, and the recognition of this mark by the BPTF PHD finger is a critical step in recruiting the NURF complex to these sites. nih.govbiorxiv.org The interaction is highly specific, with the PHD finger discriminating against other methylation states of H3K4 and other methylated lysines on histone tails. nih.gov This specific recognition of H3K4me3 by the BPTF PHD finger provides a direct link between this histone mark and chromatin remodeling. nih.govresearchgate.net

| Histone Modification | Interacting BPTF Domain | Associated Chromatin State |

| H4K16ac | Bromodomain | Active Transcription |

| H3K4me3 | PHD Finger | Active Promoters |

In addition to its well-characterized bromodomain and PHD fingers, BPTF possesses other domains that contribute to its function. These include a DNA-binding homeobox and different transcription factors (DDT) domain, which may facilitate direct interactions with DNA. nih.gov BPTF also contains nuclear receptor binding motifs (LXXLL), suggesting a potential role in hormone-regulated gene expression. nih.gov Furthermore, an extensive glutamine-rich domain is present, a feature often associated with transcriptional activation domains. nih.gov The precise roles and interplay of these domains are still under investigation but likely contribute to the multifaceted regulatory functions of BPTF.

BPTF's Role in ATP-Dependent Nucleosome Sliding and Chromatin Accessibility

As a core component of the NURF complex, BPTF is essential for its ATP-dependent nucleosome remodeling activity. nih.govnih.gov The NURF complex utilizes the energy from ATP hydrolysis to slide nucleosomes along the DNA. nih.gov This process alters the spacing and positioning of nucleosomes, thereby modulating the accessibility of DNA to the transcriptional machinery. biorxiv.org By increasing the accessibility of promoter and enhancer regions, BPTF facilitates the binding of transcription factors and the initiation of transcription. biorxiv.orgnih.gov The recruitment of the NURF complex to specific genomic loci is guided by the interactions of BPTF's bromodomain and PHD finger with their respective histone marks, H4K16ac and H3K4me3. nih.govresearchgate.net This targeted remodeling is crucial for the proper regulation of gene expression during development and in response to cellular signals. plos.orgnih.gov

Regulation of Gene Expression by BPTF

Through its ability to modulate chromatin accessibility, BPTF plays a critical role in the regulation of a wide array of genes. nih.govplos.org It is involved in fundamental cellular processes such as cell proliferation, differentiation, and the maintenance of stem cell pluripotency. nih.govpatsnap.com BPTF has been shown to be essential for the expression of key developmental genes, including the HOX genes. frontiersin.org

The primary mechanism by which BPTF activates transcription is through the recruitment of the NURF complex to gene promoters, leading to increased chromatin accessibility. biorxiv.orgnih.gov This allows for the assembly of the pre-initiation complex and the subsequent engagement of RNA polymerase II. BPTF can also regulate transcription by interacting with other transcription factors and co-activators. researchgate.net The multivalent engagement of BPTF with nucleosomes bearing both H3K4me3 and H4K16ac marks can lead to a synergistic effect on chromatin remodeling and transcriptional activation. nih.govnih.gov This combinatorial readout of histone modifications allows for a more precise and robust regulation of gene expression.

Transcriptional Repression Mechanisms

Bromodomain PHD Finger Transcription Factor (BPTF), a core subunit of the Nucleosome Remodeling Factor (NURF) complex, plays a multifaceted role in gene regulation, acting as both a transcriptional activator and repressor. nih.gov Its repressive functions are critical for maintaining cellular homeostasis and ensuring proper developmental processes. The mechanisms underlying BPTF-mediated transcriptional repression are complex and often context-dependent, involving the modulation of chromatin architecture to restrict access of the transcriptional machinery to DNA.

In embryonic stem cells, BPTF is required for the repression of specific gene sets, including those related to major histocompatibility complex (MHC) class I and II receptors during differentiation induced by the withdrawal of Leukemia Inhibitory Factor (LIF). nih.gov This suggests a role for BPTF in silencing genes that are inappropriate for a particular cell lineage or developmental stage. The precise mechanism involves the ATP-dependent chromatin remodeling activity of the NURF complex, which can reposition nucleosomes to create a more compact and transcriptionally inert chromatin state at target gene promoters.

Furthermore, studies in planarian stem cells indicate that BPTF/NuRF may indirectly regulate chromatin silencing. Knockdown of bptf was found to reduce the expression of genes that themselves encode for chromatin silencing proteins. biorxiv.org This points to a hierarchical regulatory role where BPTF not only directly influences chromatin at specific loci but also controls the expression of other key epigenetic modifiers, thereby amplifying its repressive impact across the genome. While BPTF is well-known for its association with active gene transcription through its binding to H3K4me3 marks, its involvement in repression highlights its functional versatility in orchestrating gene expression programs. nih.govbiorxiv.org

Protein-Protein Interactions of BPTF

The function of BPTF is intrinsically linked to its dynamic interactions with a host of other proteins. These interactions are essential for the assembly, recruitment, and enzymatic activity of the NURF complex, as well as for targeting the complex to specific genomic loci.

Interactions within the NURF Complex (e.g., SMARCA1, SMARCA5, RBBP4, RBBP7)

BPTF serves as the largest, non-catalytic scaffolding subunit of the NURF complex. nih.gov This complex is a key player in the ISWI (imitation SWI) family of ATP-dependent chromatin remodelers. frontiersin.org The central engine of the NURF complex is one of two mutually exclusive ATPases: SMARCA1 (also known as SNF2L) or SMARCA5 (also known as SNF2H). uniprot.orgresearchgate.net BPTF directly interacts with these ATPases, forming distinct NURF complexes with potentially different functional specificities. uniprot.org

Specifically, BPTF is a known component of complexes containing either SMARCA1 or SMARCA5. uniprot.org For instance, a BPTF-SMARCA1 complex has been identified that also includes Retinoblastoma Binding Protein 4 (RBBP4) and Retinoblastoma Binding Protein 7 (RBBP7), although this particular assembly was reported to be catalytically inactive. uniprot.org The interaction with the ATPase subunit is crucial for the complex's ability to hydrolyze ATP and use that energy to mobilize nucleosomes along the DNA. wikipedia.orgnih.gov

| Interacting Protein | Protein Family | Complex | Function within Complex |

| SMARCA1 (SNF2L) | SWI/SNF family ATPase | NURF | Catalytic (ATPase) subunit |

| SMARCA5 (SNF2H) | SWI/SNF family ATPase | NURF | Catalytic (ATPase) subunit |

| RBBP4 | WD40 repeat-containing protein | NURF | Histone binding/scaffolding |

| RBBP7 | WD40 repeat-containing protein | NURF | Histone binding/scaffolding |

Functional Partnerships with Transcription Factors (e.g., c-MYC, MYCN, MITF, Smad proteins, CTCF)

BPTF plays a critical role in mediating the function of various sequence-specific transcription factors by linking them to the chromatin remodeling machinery of the NURF complex. This recruitment is essential for altering the local chromatin environment to either facilitate or inhibit transcription.

c-MYC and MYCN: BPTF is required for the full deployment of transcriptional programs driven by the oncogenic transcription factors MYC and MYCN. biorxiv.org In neuroblastoma, BPTF expression correlates with that of MYCN, and immunoprecipitation followed by mass spectrometry has confirmed that BPTF interacts with MYCN and other proteins in the core regulatory circuitry. biorxiv.org This cooperation is vital for regulating cell cycle-related genes, linking epigenetic state to cell proliferation. biorxiv.org An earlier form of BPTF, known as FAC1, was also shown to interact with the Myc-associated zinc finger protein. wikipedia.org

Smad proteins: Functional and physical links have been established between the BPTF-containing NURF complex and Smad transcription factors, which are the primary mediators of the TGF-β signaling pathway. nih.gov This interaction suggests that BPTF co-regulates gene targets of this pathway, which is essential for processes like the establishment of the visceral endoderm during embryonic development. nih.gov

CTCF: BPTF has been found to interact with CCCTC-binding factor (CTCF), a crucial protein involved in organizing the genome into higher-order chromatin structures and defining chromatin boundaries. researchgate.net The NURF complex, through its interaction with CTCF, is implicated in regulating the insulator activity of CTCF, thereby influencing gene expression by modulating chromatin architecture. researchgate.net

MITF: While direct interaction evidence is less established in the provided sources, BPTF's role in melanocyte stem cell differentiation and its significant overexpression in metastatic melanomas suggest a functional link with the Microphthalmia-associated transcription factor (MITF), which is the master regulator of melanocyte development and melanoma oncogenesis. nih.govoup.com

| Interacting Transcription Factor | Cellular Context | Functional Consequence |

| c-MYC / MYCN | Neuroblastoma, Pancreatic Cancer, Lymphoma | Co-activation of cell cycle and proliferation genes |

| Smad proteins | Embryonic Development | Co-regulation of TGF-β pathway target genes |

| CTCF | General Gene Regulation | Regulation of chromatin insulator activity |

Allosteric Regulation and Conformational Dynamics of BPTF Interactions

The interactions involving BPTF are not static; they are subject to dynamic regulation through post-translational modifications and conformational changes. BPTF contains multiple domains, including a PHD finger and a bromodomain, which act as "readers" of the histone code. oup.com The PHD finger specifically recognizes histone H3 tails that are trimethylated on lysine 4 (H3K4me3), a mark of active transcription start sites. uniprot.orgnih.govresearchgate.netnih.gov The adjacent bromodomain binds to acetylated histones, such as H4K16ac. oup.com

The binding of these domains to modified histones is a key regulatory step that anchors the NURF complex to specific chromatin regions. This interaction is thought to induce conformational changes within BPTF and the NURF complex, allosterically modulating the ATPase activity of SMARCA1/5 and positioning it to remodel local nucleosomes. The specificity of the BPTF reader domains for particular histone marks ensures that the powerful chromatin remodeling activity of NURF is precisely targeted, providing a dynamic link between the epigenetic landscape and gene expression. nih.govnih.gov

Bptf in Biological Processes and Developmental Regulation

Essential Roles in Embryogenesis and Development

BPTF is crucial for proper embryonic development, with studies in mouse and zebrafish models highlighting its indispensable functions. banrepcultural.orgnih.govplos.orgresearchgate.netjneurosci.orgnih.gov

Establishment of Embryonic Axis and Germ Layer Differentiation

BPTF is required for the establishment of the anterior-posterior axis during the earliest stages of mouse embryonic development. nih.govplos.org Mouse embryos with BPTF mutations exhibit growth defects post-implantation and are reabsorbed by embryonic day 8.5. banrepcultural.orgnih.govplos.orgnih.gov Histological analyses indicate that Bptf-mutant embryos implant but fail to establish a functional distal visceral endoderm. banrepcultural.orgnih.govplos.orgnih.gov

Studies using Bptf-knockout mouse embryonic stem (ES) cells have revealed significant defects in the differentiation of ectoderm, endoderm, and mesoderm. nih.govplos.orgnih.gov Microarray analysis of gene expression during differentiation has identified numerous BPTF-dependent pathways, including key regulators of ectoderm, endoderm, and mesoderm differentiation. nih.govplos.orgnih.gov BPTF has also been shown to have functional and physical links with Smad transcription factors, suggesting it may co-regulate gene targets in this pathway, which is essential for the establishment of the visceral endoderm. banrepcultural.orgnih.govplos.orgnih.gov

In zebrafish embryos, BPTF is required for neuroectodermal posteriorization. jneurosci.org Knockdown of bptf in zebrafish leads to an expansion of the anterior neuroectoderm at the expense of the posterior ectoderm. jneurosci.org BPTF interacts with p-Smad2, activated by non-Nodal TGF-β signaling, to promote the expression of wnt8a, a critical gene for neural posteriorization. jneurosci.org BPTF and Smad2 directly bind to and activate the wnt8a promoter, potentially by recruiting the NURF remodeling complex. jneurosci.org Inhibition of BPTF function or TGF-β signaling increases nucleosome density on the wnt8a promoter. jneurosci.org

Regulation of Cell Proliferation and Differentiation during Development

BPTF plays a role in regulating cellular proliferation and embryonic development. nih.govplos.org While Bptf-knockout ES cells and mouse embryonic fibroblasts (MEFs) are viable, they show slightly reduced cellular proliferation. nih.gov BPTF is essential for the proper regulation of many markers of ectoderm, endoderm, and mesoderm tissue lineages. nih.govplos.org Gene ontology analysis of BPTF-dependent expression datasets highlights an overrepresentation of genes involved in development, morphogenesis, cell death, and cell proliferation. plos.org

In developing murine melanoblasts, inactivation of Bptf affects their proliferation, migration, and morphology. plos.org Mice lacking BPTF in the melanocyte lineage display premature greying, as they are unable to generate mature melanocytes from the adult stem cell population. plos.org

Contributions to Stem Cell Biology

BPTF is critical for various aspects of stem cell biology, including the maintenance of pluripotency and the regulation of differentiation. patsnap.comresearchgate.netresearchgate.netnih.govresearchgate.netcshl.edunih.gov

Maintenance of Pluripotency and Differentiation Potential

BPTF plays a critical role in maintaining the pluripotency and differentiation potential of stem cells. patsnap.com Modulating BPTF activity can help control the differentiation pathways of stem cells. patsnap.com

In mouse ES cells, BPTF is required for proper cell differentiation. researchgate.net Although BPTF is not required for the initial specification and proliferation of the inner cell mass (ICM) and primitive endoderm in early mouse embryos, it is essential for ES cell differentiation into mesoderm, endoderm, and ectoderm lineages. nih.govplos.orgnih.gov Bptf-knockout ES cell lines show severe defects in gene expression during embryoid differentiation. researchgate.net

BPTF is also essential for the self-renewal capacity of mammary gland stem cells. researchgate.netresearchgate.netcshl.eduresearchgate.net When BPTF was genetically removed or chemically inhibited in mammary stem cells, they lost their "renewing" state and began to differentiate into specialized breast cells, leading to their eventual death. cshl.edu

Studies in Planarian Stem Cells and Chromatin Accessibility

Studies in planarian stem cells (Schmidtea mediterranea) have provided insights into BPTF's role in regulating chromatin accessibility and transcriptional stability. nih.govresearchgate.netnih.govcaltech.eduresearcher.life BPTF is essential for planarian stem cell biology, and its loss-of-function phenotype mimics that of Set1 knockdown. nih.govresearchgate.net The largest subunit of NuRF, BPTF, binds specifically to histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) and recruits the NuRF complex to these marked loci. nih.govresearchgate.netnih.govcaltech.edu

In planarian stem cells, depletion of BPTF primarily affects chromatin accessibility at gene promoters near transcription start sites (TSSs). nih.govcaltech.edu While BPTF-dependent loss of accessibility did not correlate with decreased gene expression across all affected loci, genes marked by Set1-dependent H3K4me3 showed increased sensitivity to the loss of BPTF-dependent accessibility. nih.govcaltech.edu This suggests that BPTF and H3K4me3 are important mediators of both transcription and in vivo stem cell function in planarians. nih.govresearchgate.net

Involvement in T-Cell Homeostasis and Immune Function

BPTF is essential for T cell homeostasis and function. unc.eduresearchgate.netnih.govnih.gov While important for the development of thymocytes, BPTF's function in mature T cells has also been investigated. unc.eduresearchgate.netnih.govnih.gov

BPTF Functions in Neuronal Development and Neurodevelopmental Disorders

The Bromodomain PHD Finger Transcription Factor (BPTF), a core subunit of the Nucleosome Remodeling Factor (NURF) chromatin remodeling complex, plays a critical role in regulating gene expression through its interaction with histones and chromatin structure zenodo.orgnih.govr-project.org. This function is particularly vital during development, including the complex processes of neuronal development readthedocs.iogithub.io.

Research highlights the essential nature of BPTF in the formation of various developmental lineages, including differentiated ectoderm, and in establishing the antero-posterior axis during early development readthedocs.iogithub.io. In the context of the nervous system, BPTF is crucial for regulating progenitor differentiation and activating determinants necessary for the development of key cortical neuron subtypes readthedocs.iogithub.io. Studies in mouse models have demonstrated that the inactivation of Bptf in the developing forebrain can lead to a severe reduction in cortical mass and disrupted cortical lamination, affecting the proportion of deep layer neurons and impairing neuronal maturation. Loss of Bptf is also associated with increased neuronal cell death.

Haploinsufficiency or mutations in the BPTF gene in humans are directly linked to a recognized neurodevelopmental disorder known as Neurodevelopmental Disorder with Dysmorphic Facies and Distal Limb Anomalies (NEDDFL). This autosomal dominant syndrome is characterized by a range of clinical features, including global developmental delay, intellectual disability, speech delay, postnatal microcephaly, dysmorphic features, and distal limb anomalies. Brain abnormalities, seizures, and scoliosis have also been observed in individuals with BPTF variants. The neurodevelopmental delay associated with BPTF mutations can manifest with neuroimaging patterns that may resemble leukodystrophy readthedocs.iogithub.io.

BPTF's role in these processes stems from its ability to bind specific histone modifications, such as trimethylated lysine 4 on histone H3 (H3K4me3) via its PHD finger and acetylated lysine 16 on histone H4 (H4K16ac) via its bromodomain r-project.org. These interactions facilitate chromatin accessibility and regulate the transcription of genes critical for neuronal survival and function zenodo.org. For instance, Bptf has been shown to promote posterior neuroectodermal fate by enhancing the expression of wnt8a in zebrafish.

Small molecule inhibitors targeting BPTF, such as Bptf-IN-1 (also referred to as compound AU1) and BPTF-IN-BZ1, have been developed as research tools to modulate BPTF activity. This compound is described as a selective inhibitor of the BPTF bromodomain with a reported Kd of 2.8 µM. BPTF-IN-BZ1 is noted for its higher potency, with a Kd of 6.3 nM. These inhibitors can interact with specific domains of BPTF, such as the bromodomain, to alter its activity and influence its interaction with chromatin, thereby affecting gene expression zenodo.org. Such modulators hold potential for investigating the downstream effects of BPTF inhibition on cellular function and disease progression, including in the context of neurodegenerative diseases and stem cell research zenodo.org. While these compounds are available as research tools, specific detailed research findings demonstrating the direct application of this compound or BPTF-IN-BZ1 to study BPTF functions in neuronal development or to model/treat neurodevelopmental disorders like NEDDFL were not explicitly found in the provided search results. Ongoing research aims to further elucidate the mechanisms of BPTF modulation and explore the therapeutic potential of BPTF inhibitors zenodo.org.

Compound and Protein Identifiers

| Name | Type | Identifier | Notes |

| This compound | Compound | Not found | Also referred to as compound AU1. Specific PubChem CID not found in search results. |

| BPTF-IN-BZ1 | Compound | PubChem CID 162640908 readthedocs.io | |

| BPTF | Protein | Gene ID 2186 UniProt ID Q12830 | Human Bromodomain PHD Finger Transcription Factor. |

Detailed Research Findings: BPTF in Neurodevelopmental Disorders

Research on individuals with BPTF variants provides significant data on the clinical manifestations of BPTF dysfunction in neurodevelopment. The following table summarizes key features observed in cohorts of patients with BPTF-related neurodevelopmental disorder (NEDDFL).

| Clinical Feature | Frequency/Observation | Source |

| Developmental Delay/Intellectual Disability | Observed in 10/10 individuals in one report; ranges from severe to mild. | |

| Speech Delay | Observed in 10/10 individuals in one report. | |

| Postnatal Microcephaly | Observed in 7/9 individuals in one report. | |

| Dysmorphic Features | Observed in 9/10 individuals in one report. | |

| Distal Limb Anomalies | Characteristic feature of NEDDFL. | |

| Mild Brain Abnormalities | Observed in a cohort of 25 individuals. | |

| Seizures | Observed in a cohort of 25 individuals. | |

| Scoliosis | Observed in a cohort of 25 individuals. | |

| Ophthalmological Features | Observed in approximately 57% of cases (e.g., strabismus, myopia). github.io | github.io |

| Growth Faltering/Short Stature | Observed in some cases, with some showing positive response to growth hormone. readthedocs.iogithub.io | readthedocs.iogithub.io |

Note: Data compiled from referenced studies; frequencies may vary between cohorts.

Bptf As a Research Target in Disease Pathogenesis

Dysregulation of BPTF in Oncogenesis

The deregulation of BPTF is a significant factor in the development of cancer. As a crucial subunit of the NURF chromatin-remodeling complex, BPTF is involved in activating oncogenic transcription. nih.gov Its interaction with key oncogenic proteins, such as c-MYC, highlights its central role in driving tumor growth. nih.gov BPTF facilitates the recruitment of c-MYC to chromatin, which is necessary for the activation of the full c-MYC transcriptional program that promotes cell proliferation. nih.govnih.gov Consequently, the dysregulation of BPTF is observed across a wide range of human tumors, where it helps maintain the cancer phenotype.

Elevated expression of BPTF is a common feature in several types of cancer and is frequently associated with poor clinical outcomes. nih.govnih.gov Research has demonstrated that overexpression of BPTF predicts a poor prognosis in patients with lung adenocarcinoma, hepatocellular carcinoma, and melanoma. nih.govnih.govnih.gov For instance, in a study of 75 lung adenocarcinoma cases, high BPTF expression was linked to lymph node metastasis and advanced clinical stages. nih.gov Similarly, in a cohort of 311 melanoma patients, BPTF overexpression was a predictor of poor survival. nih.govnih.govaacrjournals.org This correlation between high BPTF levels and aggressive disease underscores its potential as a prognostic biomarker. nih.gov

Table 1: Correlation of BPTF Overexpression with Poor Prognosis in Various Cancers

| Cancer Type | Key Findings | Reference |

|---|---|---|

| Lung Adenocarcinoma | High expression associated with lymph node metastasis and advanced clinical stage. | nih.gov |

| Melanoma | Overexpression predicted poor distant metastasis-free survival and disease-specific survival. | nih.govnih.govaacrjournals.org |

| Hepatocellular Carcinoma | Indicated a negative prognosis in patients. | nih.govnih.gov |

| Breast Cancer | Increased expression levels associated with reduced distant metastasis-free survival in ER-positive breast cancer. | nih.gov |

In melanoma, BPTF has been identified as a pro-tumorigenic factor that drives disease progression and contributes to therapeutic resistance. nih.gov Studies have shown that an elevated BPTF copy number is present in a significant percentage of melanomas, with one study finding a mean copy number of three or more in 36.4% of 77 cases. nih.govnih.govaacrjournals.org Functionally, silencing BPTF in melanoma cell lines has been shown to suppress proliferative capacity by 65.5% and metastatic potential by 66.4%. nih.govnih.govaacrjournals.org Furthermore, BPTF overexpression promotes resistance to BRAF inhibitors, a common targeted therapy for melanoma. nih.govnih.govaacrjournals.org This suggests that targeting BPTF could be a novel therapeutic strategy to overcome drug resistance in melanomas with mutant BRAF. nih.gov

BPTF plays a crucial role in the growth and survival of lung cancer cells, particularly in non-small-cell lung cancer (NSCLC). nih.govoncotarget.com It is specifically overexpressed in NSCLC cell lines and lung adenocarcinoma tissues. nih.govresearchgate.net The knockdown of BPTF significantly inhibits cell proliferation, induces apoptosis, and arrests the cell cycle. nih.govoncotarget.comresearchgate.net Mechanistically, BPTF's oncogenic role is linked to its interaction with the c-MYC pathway. nih.govnih.gov BPTF is a critical co-factor for c-MYC, facilitating its transcriptional activity. nih.govnih.govresearchgate.net This BPTF-c-MYC axis is essential for the expression of genes that drive cell proliferation and tumorigenesis. nih.gov In neuroblastoma, a tumor type where MYC family genes (including MYCN in addition to c-MYC) are often amplified, high BPTF levels are associated with high-risk features and decreased survival. biorxiv.orgbiorxiv.org While much of the research has focused on NSCLC, the fundamental role of the BPTF-MYC interaction suggests its relevance across cancer types with MYC dysregulation, which is also a feature of some small-cell lung cancers (SCLC). nih.gov

BPTF is implicated in the progression of distinct subtypes of breast cancer, including both estrogen receptor (ER)-positive and triple-negative breast cancer (TNBC). nih.govnih.govresearchgate.net Studies have found that the BPTF gene copy number is frequently gained or amplified in breast cancer tissues. nih.govnih.govresearchgate.net One cohort showed a copy number gain in 34.1% of cases and amplification in 8.2%. nih.govnih.govresearchgate.net This genetic alteration was observed in both ER-positive and TNBC subtypes and was significantly associated with increasing tumor grade. nih.govnih.govresearchgate.net Functionally, silencing BPTF in both TNBC and ER-positive breast cancer cell lines leads to a significant inhibition of cell proliferation and the induction of apoptosis. nih.govnih.gov Conversely, overexpressing BPTF enhances proliferation and reduces apoptosis in these cells. nih.govnih.govresearchgate.net The pro-proliferative effects of BPTF in breast cancer are partly mediated through the phosphoinositide 3-kinase (PI3K) signaling pathway. nih.govnih.govresearchgate.net

Table 2: BPTF Copy Number Alterations in Breast Cancer Subtypes (TCGA Cohort)

| Breast Cancer Subtype | Percentage with Copy Number Gain | Reference |

|---|---|---|

| Triple-Negative (TNBC) | 41.2% | nih.gov |

| ER-positive | 32.8% | nih.gov |

In pancreatic ductal adenocarcinoma (PDA), a highly aggressive and chemoresistant cancer, BPTF has emerged as a key therapeutic target. nih.govresearchgate.netnih.gov Silencing BPTF in pancreatic cancer cell lines dramatically reduces cell proliferation and migration both in vitro and in vivo. nih.govresearchgate.netnih.gov A crucial finding is that reducing BPTF levels sensitizes pancreatic tumor cells to standard chemotherapy, such as gemcitabine (B846). nih.govresearchgate.net The underlying mechanism involves the c-MYC oncogene. nih.govbohrium.com BPTF is required for the recruitment of c-MYC to the promoters of ATP-binding cassette (ABC) transporters, which are proteins that pump drugs out of cancer cells, causing multidrug resistance. nih.govnih.govbohrium.com By downregulating BPTF, the expression of these transporters is reduced, leading to the accumulation of gemcitabine within the tumor cells, increased DNA damage, and enhanced therapeutic effect. nih.govbohrium.commdpi.com In mouse models of c-MYC-driven pancreatic cancer, the inactivation of even a single allele of Bptf significantly delays tumor development and extends survival. nih.gov

Role in Specific Cancer Types:

Colorectal Cancer

In colorectal cancer (CRC), BPTF has been identified as a significant tumor-promoting factor. wikigenes.org Studies have shown that BPTF is highly expressed in human CRC tissues and that this overexpression is correlated with tumor differentiation, TNM staging, and poor prognosis for patients. nih.gov Mechanistically, BPTF promotes the proliferation and metastasis of CRC cells. wikigenes.org Its knockdown or inhibition has been shown to induce cell cycle arrest. wikigenes.org Research has revealed that BPTF's oncogenic function in CRC is partly mediated by its transcriptional activation of Cdc25A, a phosphatase essential for cell cycle progression. wikigenes.orgnih.gov Furthermore, the expression of BPTF in CRC cells is itself regulated by the proto-oncogene c-Myc. wikigenes.org Interestingly, frameshift mutations in the BPTF gene have also been observed in colorectal cancers, suggesting another layer of its involvement in the disease. nih.gov The inhibition of BPTF has been found to sensitize CRC cells to chemotherapeutic agents, as well as to c-Myc and cell cycle inhibitors, both in laboratory settings and in animal models. wikigenes.org

High-Grade Gliomas

BPTF is a key regulator of tumor growth in both adult and pediatric high-grade gliomas (HGGs). nih.gov Its expression is elevated across various HGG subtypes. humandiseasegenes.nl The mechanism through which BPTF drives HGG growth is linked to the maintenance of cell self-renewal. nih.govhumandiseasegenes.nl Knockdown of BPTF in glioma models leads to a decrease in tumor growth and a shift of the tumor cells toward more mature neuronal characteristics. nih.gov This effect on growth is mediated by BPTF's positive regulation of the MYC oncogene and its downstream targets. nih.govhumandiseasegenes.nl Consequently, the inhibition of BPTF is being explored as a promising therapeutic strategy for HGG, with studies showing that HDAC inhibitors can act synergistically with BPTF knockdown to suppress HGG growth. nih.gov

Neuroblastoma and MYCN Cooperation

In neuroblastoma, BPTF plays a critical cooperative role in tumorigenesis, particularly in high-risk cases. tsinghua-gd.org High levels of BPTF are associated with high-risk features and decreased survival in neuroblastoma patients. aacrjournals.orgresearchgate.net A key aspect of BPTF's function in this cancer is its cooperation with the oncogenes MYCN and MYC. aacrjournals.orgresearchgate.net BPTF interacts with MYCN and is involved in the transcriptional programs driven by both MYC and MYCN. aacrjournals.orgresearchgate.net Genome-wide analyses have revealed a dual role for BPTF in neuroblastoma. It co-localizes with MYCN/MYC at the promoters of genes that are crucial for cell cycle control. aacrjournals.orgresearchgate.net Additionally, it co-localizes with the core regulatory circuitry at super-enhancers to regulate cell identity. aacrjournals.orgresearchgate.net Depletion of BPTF in neuroblastoma cells leads to a significant decrease in cell proliferation, underscoring its critical role in driving the disease. aacrjournals.orgresearchgate.net

Ovarian Cancer, Gastric Cancer, Lymphoma, Renal Cell Carcinoma

BPTF has been implicated as a tumor-promoting factor in a variety of other cancers as well.

Ovarian Cancer: BPTF is highly expressed in ovarian cancer cell lines and tissues compared to normal ovarian epithelial cells and non-cancerous tissues. wikipedia.orgnih.gov This overexpression is correlated with a poor prognosis for patient survival. wikipedia.orgnih.gov Downregulation of BPTF in ovarian cancer cells has been shown to inhibit proliferation, colony formation, migration, and invasion, while inducing apoptosis. wikipedia.orgnih.gov These effects are associated with the modulation of multiple signaling pathways, including the epithelial-mesenchymal transition (EMT) pathway. wikipedia.orgnih.gov

Gastric Cancer: In gastric cancer, BPTF has been found to be highly expressed. frontiersin.org Frameshift mutations in the BPTF gene have also been identified in gastric cancers. nih.gov Functionally, BPTF contributes to resistance to EGFR inhibitors, such as erlotinib, in gastric cancer. frontiersin.org The BPTF inhibitor AU-1 has been shown to synergistically inhibit tumor growth when combined with erlotinib, both in vitro and in vivo. frontiersin.org This is achieved by BPTF inhibition leading to a decrease in the transcriptional activity of c-MYC on PLCG1, which in turn reduces the phosphorylation of PLCG1 and Erk, thereby increasing sensitivity to erlotinib. frontiersin.org

Lymphoma: In aggressive B-cell lymphomas, particularly those driven by c-MYC, BPTF plays a significant role. oncotarget.com There is a strong correlation between BPTF and c-MYC expression levels in human B-cell lymphoma samples. oncotarget.com In mouse models of c-MYC-driven lymphoma, the deletion of one Bptf allele is sufficient to delay the onset of lymphoma. oncotarget.com Tumors that do arise in a Bptf heterozygous background show decreased levels of c-MYC and reduced activity of its pathway. oncotarget.com In T-cell lymphoma, BPTF promotes proliferation by activating the MAPK pathway and is co-expressed with Raf1. nih.gov Silencing of BPTF in T-cell lymphoma cells suppresses proliferation and induces apoptosis. nih.gov

Renal Cell Carcinoma: Increased expression of BPTF in renal cell carcinoma (RCC) is associated with glycolytic reprogramming and distant lung metastasis. researchgate.netharvard.edu The BPTF inhibitor AU1 has been shown to be effective in inhibiting the metastatic potential of patient-derived RCC cells, organoids, and in xenograft models. researchgate.net Mechanistically, it has been found that METTL14-mediated m6A modification negatively regulates the mRNA stability of BPTF. harvard.edu Downregulation of METTL14 leads to an accumulation of BPTF, which then reinforces super-enhancers that activate downstream targets like enolase 2 and SRC, leading to glycolytic reprogramming and metastasis. harvard.edu In clear cell RCC, BPTF has also been identified as a novel prognostic factor that predicts good survival, suggesting a complex and potentially context-dependent role in this specific subtype. researchgate.net

Interactive Data Table: BPTF's Role in Various Cancers

| Cancer Type | Key Findings | Associated Mechanisms | Prognostic Significance |

| Colorectal Cancer | Promotes proliferation and metastasis. wikigenes.org | Transcriptional activation of Cdc25A; regulated by c-Myc. wikigenes.org | High expression correlated with poor prognosis. nih.gov |

| High-Grade Gliomas | Regulates tumor growth and cell self-renewal. nih.gov | Positive regulation of MYC and its pathway targets. nih.govhumandiseasegenes.nl | High expression associated with poorer outcomes. |

| Neuroblastoma | Cooperates with MYCN/MYC to drive tumorigenesis. aacrjournals.orgresearchgate.net | Co-localization with MYCN/MYC at cell cycle gene promoters and with CRC at super-enhancers. aacrjournals.orgresearchgate.net | High levels associated with high-risk features and decreased survival. aacrjournals.orgresearchgate.net |

| Ovarian Cancer | Promotes proliferation, survival, migration, and invasion. wikipedia.orgnih.gov | Modulation of multiple signaling pathways, including EMT. wikipedia.orgnih.gov | Overexpression correlated with poor prognosis. wikipedia.orgnih.gov |

| Gastric Cancer | Drives resistance to EGFR inhibitors. frontiersin.org | Epigenetic regulation of the c-MYC/PLCG1/pErk axis. frontiersin.org | High expression associated with therapeutic resistance. |

| Lymphoma | Modulates c-MYC oncogenic activity in B-cell lymphoma; promotes proliferation in T-cell lymphoma. nih.govoncotarget.com | Regulation of c-MYC levels and pathway activity; activation of the MAPK pathway. nih.govoncotarget.com | Correlated with c-MYC expression. oncotarget.com |

| Renal Cell Carcinoma | Causes glycolytic reprogramming and lung metastasis. researchgate.netharvard.edu | Reinforcement of super-enhancers and activation of downstream targets like ENO2 and SRC. harvard.edu | Increased expression associated with metastasis. researchgate.netharvard.edu |

Impact on Cancer Cell Proliferation, Apoptosis, and Cell Cycle Progression

BPTF exerts a significant influence on fundamental cellular processes that are often dysregulated in cancer, including cell proliferation, apoptosis, and cell cycle progression.

Proliferation: Across a wide range of cancers, including ovarian, colorectal, high-grade glioma, neuroblastoma, and lymphoma, BPTF has been shown to be a critical promoter of cancer cell proliferation. wikigenes.orgnih.govnih.govaacrjournals.orgwikipedia.org Knockdown or inhibition of BPTF consistently leads to a reduction in cell proliferation and colony formation capabilities. wikipedia.orgmapmygenome.in

Apoptosis: BPTF appears to play a role in protecting cancer cells from apoptosis. In ovarian cancer and T-cell lymphoma, the downregulation of BPTF has been shown to induce apoptosis. nih.govwikipedia.org This suggests that BPTF may regulate the expression of anti-apoptotic or pro-apoptotic factors to promote cancer cell survival.

Cell Cycle Progression: BPTF is also involved in the regulation of the cell cycle. In colorectal cancer, inhibition of BPTF causes cell cycle arrest. wikigenes.org This is mediated, at least in part, by its transcriptional control of Cdc25A, a key phosphatase that drives cell cycle progression. wikigenes.orgnih.gov In lung cancer cells, BPTF knockdown has been shown to arrest the cell cycle at the G1 to S phase transition. oncotarget.com This was associated with the upregulation of cell cycle inhibitors like p21 and p18, and the downregulation of cyclin D, phospho-Rb, and phospho-cdc2. oncotarget.com Similarly, in breast cancer, BPTF suppression led to a significant decrease in the S-phase cell population. frontiersin.org

Role in Therapeutic Resistance Mechanisms (e.g., BRAF inhibitors, P-glycoprotein efflux)

A growing body of evidence suggests that BPTF contributes to therapeutic resistance in cancer, a major obstacle in clinical oncology.

BRAF Inhibitors: In melanoma, BPTF has been implicated in resistance to BRAF inhibitors. aacrjournals.org Overexpression of BPTF was found to promote resistance to these targeted therapies in melanoma cell lines. aacrjournals.org Metastatic melanoma tumors that progress on BRAF inhibitors have been observed to contain subpopulations of low BPTF-expressing, apoptotic tumor cells, indicating that BPTF may be a determinant of drug response. aacrjournals.org These findings suggest that combining BPTF targeting with BRAF inhibitors could be a novel therapeutic strategy for melanomas with mutant BRAF. aacrjournals.org

P-glycoprotein Efflux: A small molecule inhibitor of BPTF, AU1, has been found to sensitize triple-negative breast cancer cells to chemotherapy through a mechanism involving the inhibition of the P-glycoprotein (P-gp) efflux pump. nih.gov P-gp is a well-known multidrug resistance transporter that actively pumps chemotherapeutic agents out of cancer cells, thereby reducing their efficacy. In silico modeling suggests that AU1 can bind to active regions of the P-gp pump, consistent with an inhibitory function. nih.gov This indicates that BPTF inhibitors may have a dual benefit of directly targeting cancer cell growth and overcoming a key mechanism of chemotherapy resistance.

BPTF in Neurodegenerative Conditions

The initial identification of the protein encoded by the BPTF gene, then known as fetal Alz-50 reactive clone 1 (FAC1), was through its reactivity with a monoclonal antibody prepared against brain homogenates from patients with Alzheimer's disease. nih.govwikipedia.org High levels of FAC1 were detected in the fetal brain and in patients with neurodegenerative diseases. nih.govwikipedia.org This early research suggested a potential role for BPTF in the nervous system and its pathologies.

In the context of Alzheimer's disease, FAC1 protein has been shown to interact with the Myc-associated zinc finger protein (ZF87/MAZ) and alter its transcriptional activity. wikipedia.org Furthermore, the subcellular distribution of FAC1 is altered in response to amyloid-beta peptide and during the course of Alzheimer's disease. wikipedia.org In the hippocampus of patients with Alzheimer's disease and dementia with Lewy bodies, numerous FAC1 immunoreactive swollen dendrites have been observed. wikigenes.org

More recent research has linked heterozygous variants in the BPTF gene to a neurodevelopmental disorder with dysmorphic facies and distal limb anomalies (NEDDFL). researchgate.netannchildneurol.org This syndrome is characterized by intellectual disability, speech delay, and postnatal microcephaly. researchgate.net BPTF haploinsufficiency is associated with neuronal death, which may contribute to the microcephaly and neurological abnormalities seen in these individuals. annchildneurol.org These findings underscore the critical role of BPTF in normal brain development and function, and suggest that its dysregulation can have profound neurological consequences. While the initial link was to Alzheimer's disease, the precise role of BPTF in the pathogenesis of this and other common neurodegenerative conditions like Parkinson's disease or amyotrophic lateral sclerosis remains an active area of investigation.

Other Disease Associations and Research Hypotheses

Bromodomain PHD finger transcription factor (BPTF), the largest subunit of the nucleosome remodeling factor (NURF) complex, is a crucial component in regulating chromatin accessibility and gene expression. oup.comnih.gov Its function is vital for various biological processes, and its dysregulation has been implicated in a growing number of diseases beyond cancer. researchgate.net Research into BPTF's role in other pathologies has opened new avenues for understanding disease mechanisms and identifying potential therapeutic targets.

Neurodevelopmental Disorders

A significant body of research has linked heterozygous loss-of-function variants in the BPTF gene to a syndromic neurodevelopmental disorder. nih.gov This condition, known as neurodevelopmental disorder with dysmorphic facies and distal limb anomalies (NEDDFL), is characterized by developmental delay, intellectual disability, and speech delay. nih.gov

Key clinical features associated with BPTF haploinsufficiency include:

Postnatal microcephaly nih.gov

Dysmorphic facial features harvard.edu

Distal limb anomalies harvard.edu

Seizures annchildneurol.org

Scoliosis annchildneurol.org

Animal studies have corroborated the essential role of Bptf in brain development. nih.gov For instance, inactivation of Bptf in the developing forebrain of mice leads to a significant reduction in cortical mass. nih.govnih.gov This is associated with increased neuronal cell death, highlighting BPTF's critical role in neuronal survival and proliferation. nih.gov Research in zebrafish has also demonstrated that a loss of bptf function results in a notable reduction in head size, further supporting its role in brain development. nih.gov The underlying mechanism involves BPTF's role in regulating the differentiation of progenitor cells and activating key determinants for cortical neuron subtypes. annchildneurol.org The phenotypic overlap with other neurodevelopmental disorders linked to chromatin regulation suggests a common pathway of pathogenesis. jensenlab.org

Table 1: Key Research Findings on BPTF in Neurodevelopmental Disorders

| Finding | Model System | Key Observation | Reference |

|---|---|---|---|

| Heterozygous loss-of-function variants cause NEDDFL | Human | Developmental delay, microcephaly, dysmorphic features | nih.govnih.gov |

| Inactivation of Bptf in forebrain leads to reduced cortical mass | Mouse | Severe cortical hypoplasia | nih.govnih.gov |

| Loss of bptf function results in reduced head size | Zebrafish | Supports role in brain development | nih.gov |

| BPTF regulates progenitor cell differentiation | In vitro/Animal Models | Crucial for cortical neuron subtype activation | annchildneurol.org |

Immune System Regulation and Autoimmune Diseases

BPTF is essential for the proper functioning and homeostasis of the immune system, particularly T cells. oup.comnih.gov It plays a cell-intrinsic role in the maintenance of T cell populations. nih.gov Specifically, BPTF is critical for the function and stability of regulatory T (Treg) cells, which are vital for maintaining immune homeostasis and self-tolerance. oup.comnih.gov

Deletion of BPTF in Treg cells leads to:

Reduced expression of Foxp3, a key transcription factor for Treg function nih.gov

Increased lymphocyte infiltration in non-lymphoid organs nih.gov

Development of a systemic autoimmune syndrome nih.gov

These findings underscore the importance of BPTF in preventing aberrant immune activation and autoimmunity. nih.gov The research suggests that targeting chromatin-remodeling complexes like NURF in T cells could be a potential therapeutic strategy for immune-related diseases. oup.comnih.gov Furthermore, BPTF has been identified as a potential biomarker gene for rheumatoid arthritis. researchgate.net

Role in Antitumor Immunity

Beyond its direct role in cancer cell proliferation, BPTF is also involved in modulating the immune response to tumors. nih.govaacrjournals.org Studies have shown that silencing BPTF in cancer cells can enhance antitumor immunity. nih.gov This effect is mediated by both CD8+ and CD4+ T cells. nih.gov

Mechanistically, BPTF depletion leads to:

Increased numbers of activated CD8+ T cells within the tumor microenvironment. nih.gov

Enhanced cytolytic activity of CD8+ T cells when co-cultured with BPTF-silenced cancer cells. nih.gov

BPTF directly regulates the expression of genes involved in antigen processing and presentation, such as those encoding subunits of the immunoproteasome (Psmb8 and Psmb9) and the antigen transporter complex (Tap1 and Tap2). nih.govaacrjournals.org By suppressing these genes, BPTF normally helps tumors evade immune detection. nih.gov Therefore, depleting BPTF can improve antigen processing, leading to better recognition and killing of tumor cells by the immune system, identifying NURF as a potential target to enhance antitumor immunity. nih.govaacrjournals.org

Cardiovascular Disease Hypotheses

While research on BPTF's role in cardiovascular disease is still emerging, preliminary studies suggest a potential involvement. sunypoly-rsc.org Dilated cardiomyopathy, a common form of heart failure, is known to be regulated by chromatin remodeling complexes that alter gene expression. sunypoly-rsc.org Given that BPTF is a key component of the NURF chromatin remodeling complex, it is hypothesized to play a role in the cardiac response to stress and disease. sunypoly-rsc.org

To investigate this, researchers have created mouse models with cardiac myocyte-specific deletion of Bptf. sunypoly-rsc.org Studies using echocardiography to evaluate heart function in these models aim to elucidate the specific role of BPTF in the context of dilated cardiomyopathy. sunypoly-rsc.org

Table 2: Investigated and Hypothesized Roles of BPTF in Other Diseases

| Disease Area | Role of BPTF | Key Mechanisms/Hypotheses | References |

|---|---|---|---|

| Autoimmune Disease | Essential for Treg cell function and immune homeostasis. | Maintains Foxp3 expression; prevents systemic autoimmunity. | oup.comnih.gov |

| Antitumor Immunity | Suppresses tumor antigenicity. | Regulates expression of immunoproteasome and TAP genes. | nih.govaacrjournals.org |

| Cardiovascular Disease | Hypothesized role in dilated cardiomyopathy. | Involvement in chromatin remodeling in response to cardiac stress. | sunypoly-rsc.org |

Discovery and Development of Bptf Modulators and Inhibitors

Rationale for Pharmacological Targeting of BPTF

Given its critical role in chromatin remodeling and gene regulation, BPTF has emerged as a potential therapeutic target, particularly in the context of various diseases, including cancer and neurodevelopmental disorders. opnme.comthesgc.orgeubopen.org The potential pro-tumorigenic role of BPTF has been reported across several indications. opnme.comthesgc.orgeubopen.org BPTF is overexpressed in various cancers, such as melanoma, breast cancer, high-grade gliomas, and non-small-cell lung cancer. umn.edunih.govresearchgate.net Targeting BPTF, which is unique and essential for the NURF complex function, can lead to NURF loss of function. researchgate.net Furthermore, BPTF has been shown to associate with the oncoprotein c-MYC and is required for tumorigenesis in cells with high MYC expression. researchgate.netresearchgate.netresearchgate.net Inhibiting the acetyl-lysine recognition domains, such as the bromodomain of BPTF, has become a potential therapeutic strategy. hep.com.cn Targeting the BPTF bromodomain presents a potential strategy for inhibition and evaluation of its functional significance. nih.govacs.org

Strategies for Inhibitor Discovery

The discovery of small molecule inhibitors targeting the BPTF bromodomain has been an area of active research. Several strategies have been employed to identify and develop compounds that can modulate BPTF activity.

Small Molecule Libraries Screening

High-throughput screening of diverse small molecule libraries is a common approach for identifying initial hits that bind to or inhibit the target protein. This involves testing a large number of compounds for their ability to interact with the BPTF bromodomain in biochemical or cellular assays. For instance, a library of 229 small molecules was screened against the BPTF bromodomain using protein-observed 19F NMR. nih.gov Fragment-based screening using NMR has also been employed to identify initial ligands for the BPTF PHD finger, which can serve as starting points for developing inhibitors targeting this domain. nih.govchemrxiv.orgacs.org Virtual screening based on molecular docking has also been utilized to identify potential inhibitors. researchgate.nethep.com.cn

Rational Design Based on BPTF Bromodomain Structure

Rational drug design involves utilizing the three-dimensional structure of the BPTF bromodomain to design or modify compounds that are likely to bind with high affinity and selectivity. Knowledge of the binding pocket and interacting residues allows for the targeted synthesis of molecules with complementary shapes and chemical properties. Structure-based design approaches, starting from reported scaffolds, have been used to develop potent BPTF inhibitors. umn.edunih.gov Co-crystal structures of the BPTF bromodomain in complex with small molecule ligands are crucial for rational design efforts. umn.edunih.gov The X-ray crystal structure of the BPTF bromodomain in complex with BI-7190 is available, providing valuable structural insights. opnme.comebi.ac.uk

Characterization of BPTF Bromodomain Inhibitors

Once potential BPTF bromodomain inhibitors are identified through screening or design, they undergo rigorous characterization to assess their binding affinity, selectivity, and cellular activity.

In Vitro Binding Affinity Assays

In vitro binding affinity assays are used to quantify the strength of the interaction between the inhibitor and the isolated BPTF bromodomain. Common techniques include:

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay Screen): This is a bead-based competition assay used to quantify affinity values and cross-validate other biophysical methods. umn.edunih.govrsc.org It measures the competition between a test compound and a tagged ligand for binding to the target protein.

BLI (Biolayer Interferometry): BLI is a label-free technology used to analyze biomolecular interactions, including the binding affinity between small molecules and immobilized proteins like the BPTF bromodomain. researchgate.nethep.com.cnnih.gov

HTRF (Homogenous Time-Resolved Fluorescence): HTRF is a homogeneous assay technology that can be used to identify and characterize inhibitors by measuring the displacement of a fluorescent probe from the target protein. researchgate.netresearchgate.net

Several inhibitors have been characterized using these methods, demonstrating varying degrees of binding affinity for the BPTF bromodomain.

Table 1: In Vitro Binding Affinity Data for Selected BPTF Bromodomain Inhibitors

| Compound | Assay Method | Binding Affinity (KD or IC50) | Reference |

| BI-7190 | DiscoveRx | 3.5 nM (KD) | opnme.comopnme.comprobechem.com |

| BI-7190 | ITC | 85 nM (KD) | eubopen.orgopnme.com |

| NVS-BPTF-1 | AlphaScreen | 56 nM (IC50) | thesgc.org |

| NVS-BPTF-1 | BLI | 71 nM (KD) | thesgc.orgmedchemexpress.com |

| C620-0696 | BLI | 35.5 µM (KD) | hep.com.cnnih.gov |

| AU1 | ITC | 2.8 µM (KD) | nih.govmdpi.com |

| Sanguinarine Chloride | HTRF | 344.2 ± 25.1 nM (IC50) | researchgate.netresearchgate.net |

| BZ1 | Not specified | 6.3 nM (KD) | umn.edunih.govacs.org |

Note: Binding affinity values and methods are as reported in the cited sources. Variations may exist depending on the specific experimental conditions.

Cellular Target Engagement Validation

Cellular target engagement assays are essential to confirm that the inhibitor can penetrate cell membranes and bind to the target protein within the living cellular environment.

nanoBRET (Nano-luciferase Resonance Energy Transfer): NanoBRET is a live-cell assay that measures the proximity between a protein fused to a NanoLuc® luciferase and a fluorescent ligand or tracer. opnme.comeubopen.orgpromega.compromega.com It is used to quantify compound binding to target proteins in intact cells in real time. promega.compromega.com For BPTF inhibitors, a NanoBRET assay can confirm cellular target engagement by measuring the displacement of a BPTF-bound tracer by the test compound. opnme.comeubopen.org

Cellular target engagement has been validated for several BPTF inhibitors using nanoBRET. For example, BI-7190 showed cellular target engagement with an EC50 of 58 nM in nanoBRET assays. opnme.comeubopen.orgopnme.com NVS-BPTF-1 also exhibited on-target cellular activity with an IC50 of 16 nM in HEK293 cells using nanoBRET. thesgc.org

Table 2: Cellular Target Engagement Data for Selected BPTF Bromodomain Inhibitors

| Compound | Assay Method | Cellular Potency (EC50 or IC50) | Cell Line | Reference |

| BI-7190 | nanoBRET | 58 nM (EC50) | Not specified | opnme.comeubopen.orgopnme.com |

| NVS-BPTF-1 | nanoBRET | 16 nM (IC50) | HEK293 cells | thesgc.org |

Note: Cellular potency values and methods are as reported in the cited sources.

While the outline specifically requested a focus on "Bptf-IN-1", the search results provided detailed characterization data for other BPTF inhibitors such as BI-7190, NVS-BPTF-1, C620-0696, AU1, and Sanguinarine Chloride. Information directly pertaining to "this compound" with specific characterization data was not prominently found in the search results, although it is implied to be a BPTF inhibitor within the broader context of the request. The article has focused on the general strategies and characterization methods, using the provided examples for which data was available.

Selectivity Profiling Against Bromodomain Family Members

Selectivity is a critical characteristic for chemical probes and potential therapeutic agents targeting bromodomains, given the high structural similarity among members of this protein family. umn.edursc.org this compound has been profiled for its selectivity against various bromodomains. It has been shown to be selective for BPTF over the BRD4 bromodomain. abmole.combioscience.co.uknih.govmedchemexpress.com Studies have indicated that this compound (compound AU1) exhibits a Kd of 2.8 µM for the BPTF bromodomain. abmole.combioscience.co.ukmedchemexpress.com While demonstrating selectivity over BRD4, some studies on related pyridazinone-based inhibitors (like BZ1, which is structurally similar or analogous to AU1/Bptf-IN-1) have indicated reduced selectivity over other Class I bromodomains such as PCAF and CECR2, and unexpected affinity for BRD7 and BRD9. nih.gov Achieving high selectivity across the entire bromodomain family remains a challenge in the field of bromodomain inhibitor development. umn.edursc.org

Specific selectivity data for this compound (AU1) from the search results primarily highlight its selectivity over BRD4. abmole.combioscience.co.uknih.govmedchemexpress.com More comprehensive selectivity profiling data across a broad panel of bromodomains for this compound specifically were not extensively detailed in the provided search snippets, although the importance of such profiling for BPTF inhibitors in general is emphasized. nih.govrsc.org

Elucidating Mechanism of Action of BPTF Modulators

Elucidating the mechanism of action of BPTF modulators like this compound involves understanding how these compounds interact with BPTF and consequently affect its function within the NURF complex and its downstream effects on chromatin remodeling and gene expression. This compound functions as an inhibitor of the BPTF bromodomain, primarily by binding to the acetyl-lysine binding pocket. abmole.combioscience.co.ukmedchemexpress.com This binding is expected to disrupt the interaction of BPTF with acetylated histones, thereby interfering with the recruitment of the NURF complex to specific chromatin sites. biorxiv.orgresearchgate.net

The mechanism by which BPTF inhibition impacts cellular processes is an active area of investigation. BPTF is known to interact with and regulate the function of transcription factors such as MYC (c-MYC), which is involved in cell proliferation. biorxiv.orgresearchgate.netnih.gov Inhibition of BPTF has been shown to decrease MYC binding to DNA and impair the activation of the MYC transcriptional program, leading to reduced cellular proliferation in vitro. biorxiv.org Studies using BPTF inhibitors, including potentially this compound or related compounds, have demonstrated effects on downstream targets like c-Myc expression. researchgate.netresearchgate.netnih.gov

Furthermore, research suggests that BPTF inhibition can influence cellular pathways such as the PI3K pathway, impacting cell cycle progression and apoptosis. frontiersin.org In the context of cancer, inhibiting BPTF has been explored as a strategy to overcome chemoresistance, potentially by interfering with mechanisms like the P-glycoprotein efflux pump, although this specific finding was reported in the context of AU1 (this compound) and requires further investigation into the precise mechanism. mdpi.com

The mechanism of action of this compound is centered on its role as a selective inhibitor of the BPTF bromodomain. abmole.combioscience.co.ukmedchemexpress.com By binding to the bromodomain, this compound is thought to prevent the recognition of acetylated histones, thereby disrupting the normal function of BPTF as a component of the NURF chromatin remodeling complex. This disruption can lead to altered chromatin accessibility and subsequent changes in gene expression patterns regulated by BPTF and the NURF complex. biorxiv.orgresearchgate.net

While detailed molecular dynamics or structural analyses specifically for this compound were not extensively provided in the search results, structural studies of other BPTF inhibitors in complex with the BPTF bromodomain have provided insights into the key interactions within the binding pocket that are likely relevant to this compound's mechanism. nih.govrsc.orgacs.orgresearchgate.netresearchgate.netopnme.com These studies often highlight interactions with specific residues within the bromodomain's acetyl-lysine binding site. nih.gov

The functional consequences of this compound's inhibitory activity are studied through various cellular and biochemical assays, examining its impact on BPTF-chromatin interactions, downstream gene expression, and cellular phenotypes related to BPTF function. nih.govumn.eduopnme.comthesgc.org

Q & A

Basic: What experimental strategies are recommended to determine Bptf-IN-1's mechanism of action in chromatin remodeling studies?

To elucidate this compound's mechanism, employ a combination of biochemical assays (e.g., histone-binding assays) and structural biology techniques (e.g., X-ray crystallography or cryo-EM) to map interactions with the BPTF bromodomain. Validate findings using gene expression profiling (RNA-seq) in cell lines treated with this compound to assess downstream transcriptional changes. Ensure experimental replicates (n ≥ 3) and include controls (e.g., wild-type vs. bromodomain-mutated BPTF) to isolate target-specific effects .

Basic: How should researchers design dose-response experiments to assess this compound efficacy in vitro?

Use a logarithmic dilution series (e.g., 0.1 nM to 10 µM) to capture the full dynamic range of inhibition. Pair this with cell viability assays (e.g., MTT or ATP-based assays) to differentiate cytotoxic vs. target-specific effects. Include positive controls (e.g., known BPTF inhibitors) and negative controls (DMSO vehicle). Statistical analysis should follow non-linear regression models (e.g., Hill equation) to calculate IC50 values, with p-values adjusted for multiple comparisons .

Advanced: How can contradictory data on this compound's selectivity across kinase profiling studies be resolved?

Contradictions often arise from variations in assay conditions (e.g., ATP concentration) or off-target interactions. To resolve this:

- Perform orthogonal assays (e.g., thermal shift assays vs. enzymatic activity assays) under standardized buffer conditions.

- Use chemical proteomics (e.g., kinome-wide affinity enrichment) to identify off-target binding partners.

- Apply meta-analysis to aggregate published data, highlighting methodological discrepancies (e.g., kinase panel diversity) and statistically weighting results by assay robustness .

Advanced: What methodologies are critical for validating this compound's epigenetic effects in vivo?

For in vivo validation:

- Use conditional knockout models (e.g., BPTF-deficient mice) to establish causality between target engagement and phenotypic outcomes.

- Employ ChIP-seq to assess histone acetylation or methylation patterns in target tissues post-treatment.

- Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with biomarker modulation. Ensure blinding and randomization in animal cohorts to minimize bias .

Basic: What statistical frameworks are essential for analyzing this compound's synergistic effects with other epigenetic modulators?

Adopt combination index (CI) analysis (Chou-Talalay method) to quantify synergy, additivity, or antagonism. Use two-way ANOVA to assess interaction effects between this compound and co-treatments. For high-throughput screens, apply Bayesian hierarchical models to account for plate-to-plate variability. Report effect sizes with 95% confidence intervals and pre-register analysis plans to avoid HARKing (Hypothesizing After Results are Known) .

Advanced: How should researchers address batch-to-batch variability in this compound synthesis during preclinical studies?

- Characterize each batch via HPLC-MS for purity and NMR for structural confirmation.

- Implement stability studies under varying storage conditions (temperature, humidity) to define shelf-life limits.

- Use multivariate regression to statistically isolate batch effects from biological variability in dose-response data. Share raw analytical data in supplementary repositories to enhance reproducibility .

Basic: What ethical considerations are paramount when designing studies involving this compound in animal models?

Follow ARRIVE 2.0 guidelines for reporting animal experiments. Obtain approval from institutional ethics committees, ensuring justification of sample sizes (via power analysis) and humane endpoints (e.g., tumor burden limits). Include negative control groups to distinguish drug toxicity from disease-related morbidity. Document all procedures in protocols.io or similar platforms for transparency .

Advanced: What strategies optimize this compound's bioavailability in pharmacokinetic studies?

To enhance bioavailability:

- Screen prodrug derivatives using in silico ADMET predictors (e.g., SwissADME).

- Formulate with nanoparticle carriers (e.g., PLGA) to improve solubility and half-life.

- Conduct cassette dosing in rodents to rapidly compare multiple analogs. Validate findings with LC-MS/MS quantification of plasma and tissue concentrations .

Basic: How can researchers ensure reproducibility when replicating this compound's reported effects in cell-free assays?

- Standardize assay buffers (pH, ionic strength) and enzyme/substrate concentrations using commercial reference materials .

- Include internal controls (e.g., fluorescent ATP analogs) to monitor assay integrity.

- Adhere to MIAME or MIAPE standards for metadata reporting. Publish raw kinetic traces and plate maps in open-access formats .

Advanced: What computational approaches validate this compound's binding mode predictions in silico?

Combine molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation (FEP) calculations to refine docking poses. Validate against experimental data (e.g., SPR binding kinetics) using Bland-Altman plots to assess agreement. Cross-check predictions with ensemble docking across multiple protein conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.